molecular formula C21H24ClNO B195061 Dapoxetine hydrochloride CAS No. 129938-20-1

Dapoxetine hydrochloride

Cat. No. B195061
CAS RN: 129938-20-1
M. Wt: 341.9 g/mol
InChI Key: IHWDIQRWYNMKFM-BDQAORGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dapoxetine hydrochloride is a selective serotonin reuptake inhibitor used in the treatment of premature ejaculation . It is a short-acting novel selective serotonin reuptake inhibitor marketed for the treatment of premature ejaculation in men . It increases the time it takes to ejaculate and can improve the control over the ejaculation .


Synthesis Analysis

A novel and practical asymmetric synthesis of this compound using the chiral auxiliary (S)-tert-butanesulfinamide was explored. The synthesis was concise, mild, and easy to perform. The overall yield and stereoselectivity were excellent . Another synthetic process of this compound comprises the steps: under an ice bath condition, adding 3-phenyl-3-amino-l-propanol into a 250 mL three-necked bottle, slowly adding benzoyl chloride drop by drop, controlling the temperature below 5 DEG C, after finishing drop-by-drop adding, removing the ice bath, and continuing to stir .


Molecular Structure Analysis

The crystal structure of this compound is a complex 3D arrangement of DAPHCl moieties held together by hydrogen bonds, π⋯π, and C–H⋯π interactions . The chloride ions form layers parallel to the ab plane and are connected by dapoxetinium moieties through N–H⋯Cl and C–H⋯Cl hydrogen bonds .


Chemical Reactions Analysis

This compound was determined in real samples using the spectrophotometry method. All of the detection process in colorimetric assay is related to morphological reform of AgNPrs after its specific electrostatic and covalent interaction with DPX as analyte .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C21H24ClNO and a molecular weight of 341.9 g/mol . It is a weakly basic drug with a pH dependent solubility that could limit its dissolution in the body neutral fluids .

Scientific Research Applications

1. Treatment of Premature Ejaculation

Dapoxetine hydrochloride is primarily recognized for its application in the treatment of premature ejaculation (PE). It is a selective serotonin reuptake inhibitor (SSRI) and was the first drug approved for the on-demand treatment of PE. Studies have shown its efficacy in increasing intravaginal ejaculatory latency time, offering a significant therapeutic benefit for this condition (Mirone et al., 2014) (Şimşek et al., 2014) (Buvat et al., 2009) (De Hong et al., 2014).

2. Pharmacokinetics and Safety

The pharmacokinetics and safety of this compound have been widely studied. Research indicates that it is rapidly absorbed and eliminated, with peak plasma concentrations reached approximately one hour after dosing. Its safety profile has been established through extensive clinical trials, demonstrating its tolerability and minimal adverse effects (Modi et al., 2006) (Yan et al., 2021).

3. Interaction with DNA

A study examining Dapoxetine’s interaction with DNA found that it may interact with calf thymus DNA (ctDNA), suggesting its potential role in the development of molecular probes and therapeutic agents. This interaction is significant for understanding the broader pharmacological effects of Dapoxetine beyond its use in treating PE (Alsaif et al., 2020).

4. Interaction with Potassium Channels

Dapoxetine also exhibits effects on potassium channels. A study on cloned Kv4.3 potassium channels demonstrated that Dapoxetine can block these channels. This finding is essential for understanding the drug’s therapeutic actions and potential side effects (Jeong et al., 2012).

5. Synthesis and Chemical Analysis

Research on the synthesis and chemical analysis of this compound has been conducted, revealing insights into its chemical stability and production processes. Such studies are crucial for the pharmaceutical industry, especially in ensuring the quality and efficacy of the drug (Xu Da-quan, 2010) (Panchakarla et al., 2021).

Mechanism of Action

Target of Action

Dapoxetine hydrochloride primarily targets the serotonin transporter . This transporter is responsible for the reuptake of serotonin, a neurotransmitter that plays a crucial role in mood regulation and can influence various physiological processes .

Mode of Action

This compound is a selective serotonin reuptake inhibitor (SSRI) . It works by inhibiting the serotonin transporter, which increases serotonin’s action at the postsynaptic cleft . This inhibition leads to an increase in the concentration of serotonin in the synaptic cleft, thereby enhancing serotonin activity .

Biochemical Pathways

The enhanced activity of serotonin due to the inhibition of its reuptake can affect various biochemical pathways. Experimental evidence indicates that serotonin, through brain descending pathways, exerts an inhibitory role on ejaculation . Three serotonin receptor subtypes (5-HT(1A), 5-HT(1B), and 5-HT(2C)) have been postulated to mediate serotonin’s modulating activity on ejaculation .

Pharmacokinetics

This compound has a unique pharmacokinetic profile. Unlike other SSRIs used for depression, which take 2 weeks or longer to reach steady-state concentration, dapoxetine has a short time to maximum serum concentration (about 1 hour) and rapid elimination (initial half-life of 1-2 hours) . This rapid absorption and elimination make dapoxetine a short-acting SSRI .

Result of Action

The primary result of this compound’s action is a significant increase in ejaculatory latency, as demonstrated in a phase II proof-of-concept study . This means that dapoxetine can delay ejaculation, making it a potential treatment for premature ejaculation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain substances in the body can affect the metabolism of dapoxetine, potentially impacting its efficacy and side effects . .

Safety and Hazards

Users are advised to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H/t20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWDIQRWYNMKFM-BDQAORGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

119356-77-3 (Parent)
Record name Dapoxetine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129938201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20926531
Record name N,N-Dimethyl-3-[(naphthalen-1-yl)oxy]-1-phenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

129938-20-1
Record name Dapoxetine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129938201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-3-[(naphthalen-1-yl)oxy]-1-phenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DAPOXETINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4OHT63MRI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dapoxetine hydrochloride
Reactant of Route 2
Reactant of Route 2
Dapoxetine hydrochloride
Reactant of Route 3
Reactant of Route 3
Dapoxetine hydrochloride
Reactant of Route 4
Reactant of Route 4
Dapoxetine hydrochloride
Reactant of Route 5
Reactant of Route 5
Dapoxetine hydrochloride
Reactant of Route 6
Reactant of Route 6
Dapoxetine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.